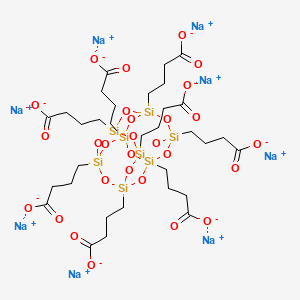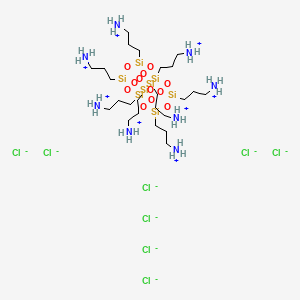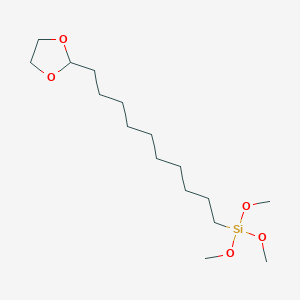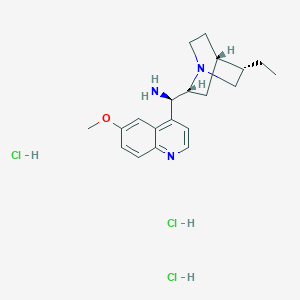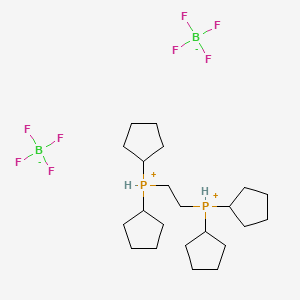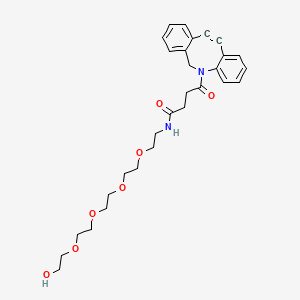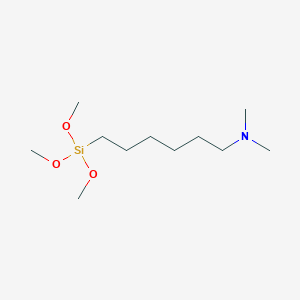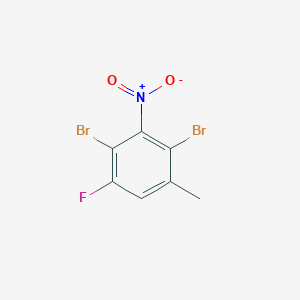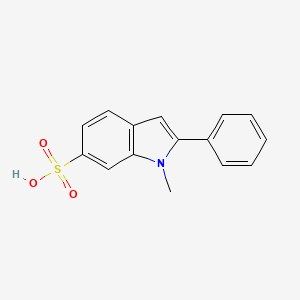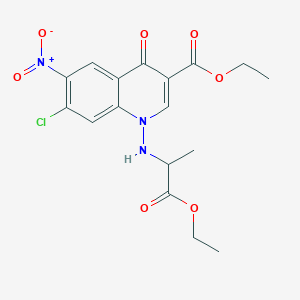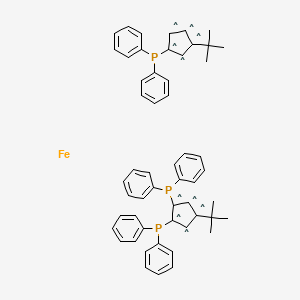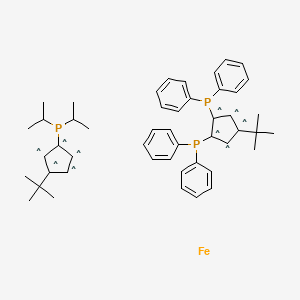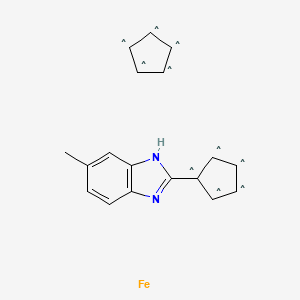
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate): is a chemical compound with the molecular formula C23H44B2F8P2. It is a phosphonium salt that is often used as a ligand in coordination chemistry and catalysis. The compound is known for its stability and ability to form complexes with various metals, making it valuable in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) can be synthesized through a multi-step process involving the reaction of dicyclopentylphosphine with 1,3-dibromopropane, followed by the addition of tetrafluoroboric acid. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) involves large-scale reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The phosphonium groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of polar solvents and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts .
Scientific Research Applications
Chemistry: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes makes it useful in drug development and biochemical assays .
Industry: Industrially, the compound is employed in the synthesis of fine chemicals and pharmaceuticals. Its role as a catalyst in various organic reactions enhances the efficiency and selectivity of these processes .
Mechanism of Action
The mechanism by which 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) exerts its effects involves the formation of stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal-ligand interactions .
Comparison with Similar Compounds
1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate): Similar in structure but with cyclohexyl groups instead of cyclopentyl groups.
1,3-Bis(diphenylphosphino)propane: Contains phenyl groups and is used in similar catalytic applications.
Uniqueness: 1,3-Bis(dicyclopentylphosphonium)propane bis(tetrafluoroborate) is unique due to its specific steric and electronic properties imparted by the cyclopentyl groups. These properties influence its reactivity and stability, making it suitable for specific catalytic and coordination chemistry applications .
Properties
IUPAC Name |
dicyclopentyl(3-dicyclopentylphosphaniumylpropyl)phosphanium;ditetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42P2.2BF4/c1-2-11-20(10-1)24(21-12-3-4-13-21)18-9-19-25(22-14-5-6-15-22)23-16-7-8-17-23;2*2-1(3,4)5/h20-23H,1-19H2;;/q;2*-1/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXCKDVOEUDOSM-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CCC[PH+](C2CCCC2)C3CCCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44B2F8P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
